molecular formula C17H14N8O B2935490 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide CAS No. 1428372-88-6

1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B2935490
CAS No.: 1428372-88-6
M. Wt: 346.354
InChI Key: QYSYDKGZPYYSLW-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide features a pyrazole core substituted with a methyl group at position 1 and a phenyl ring at position 2. The carboxamide group at position 5 connects to a pyrimidine ring, which is further functionalized with a 1,2,4-triazole moiety at position 3. The molecular formula is C₁₉H₁₆N₈O, with a molecular weight of 388.39 g/mol.

Properties

IUPAC Name

2-methyl-5-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O/c1-24-14(7-13(23-24)12-5-3-2-4-6-12)17(26)22-15-8-16(20-10-19-15)25-11-18-9-21-25/h2-11H,1H3,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSYDKGZPYYSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired rings .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents / Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties / Applications Reference IDs
Target Compound Pyrazole-carboxamide 1-methyl, 3-phenyl, 5-carboxamide linked to pyrimidinyl-triazole C₁₉H₁₆N₈O 388.39 Potential hydrogen-bonding and π-stacking
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Chloropyridylmethyl, 4-ethoxyphenylamide C₂₄H₂₁ClN₄O₂ 448.90 Antitumor activity; crystal structure data
1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide Pyrazole-carboxamide 1-methyl, 5-carboxamide linked to methylbenzyl-triazole C₁₅H₁₆N₆O 296.33 Smaller size; potential solubility issues
1-(6-amino-3-methylpyridin-2-yl)-N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole-carboxamide Trifluoromethyl, cyano, aminopyridyl, triazolyl-pyridine C₂₀H₁₄F₃N₁₁O 505.39 Enhanced metabolic stability (trifluoromethyl)
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole-carbonitrile Tetrazole-thioether, amino group, cyano substituent C₁₅H₁₃N₇S 355.38 Agrochemical applications (insecticides)
3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Bromo, chloro, methylcarbamoyl, chloropyridinyl C₁₈H₁₄BrCl₂N₅O₂ 499.60 Insecticidal activity

Key Observations:

Trifluoromethyl and cyano groups in the European Patent compound () improve metabolic stability and electronic properties, whereas halogenated analogs (e.g., ) prioritize agrochemical efficacy.

Biological Activity :

  • Pyrazole-carboxamides with chloropyridyl or ethoxyphenyl groups () exhibit antitumor activity, likely due to aromatic stacking and hydrogen-bond interactions.
  • Tetrazole-thioether derivatives () and trifluoromethyl -containing compounds () highlight divergent applications (agrochemicals vs. pharmaceuticals).

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a pyrazole-5-carboxylic acid derivative with a pyrimidinyl-triazole amine, analogous to methods in (thionyl chloride-mediated acid chloride formation followed by amidation).

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (388.39 g/mol ) compared to simpler analogs (e.g., : 296.33 g/mol) may impact bioavailability, necessitating formulation adjustments.

Research Findings and Implications

  • Hydrogen Bonding : The triazole and carboxamide groups in the target compound enable strong intermolecular interactions (e.g., N–H···N and C–H···π bonds), as observed in crystal structures of related pyrazole derivatives .
  • Agrochemical vs. Pharmaceutical Design: Halogenated pyrazole-carboxamides (e.g., ) prioritize pest control, while non-halogenated analogs (e.g., ) focus on human therapeutics, reflecting substituent-driven optimization.
  • Future Directions : Structural modifications such as introducing electron-withdrawing groups (e.g., CF₃) or polar moieties (e.g., sulfonamides) could enhance the target compound’s bioactivity and solubility.

Biological Activity

The compound 1-methyl-3-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological profile, including cytotoxicity, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure

The structure of the compound features a pyrazole core substituted with a phenyl group and a triazole-pyrimidine moiety. Its molecular formula is C₁₈H₁₈N₄O, and it exhibits multiple functional groups that contribute to its biological activity.

Cytotoxicity

Research indicates that compounds with pyrazole and triazole structures often exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs of pyrazole have shown promising results in inhibiting the growth of human breast cancer cells (e.g., MDA-MB-231 and MCF-7) with IC₅₀ values as low as 39.70 µM . The specific compound under discussion has not been extensively tested in this context; however, its structural similarities suggest potential anti-cancer properties.

Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety have demonstrated moderate to high antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . Given that our compound incorporates a triazole structure, it may exhibit similar antimicrobial properties.

Anti-inflammatory Effects

The modulation of inflammatory pathways is another area where pyrazole derivatives show promise. Compounds with similar structures have been reported to influence the activity of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The potential for our compound to modulate such pathways warrants further investigation.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Cytotoxic Activity : A study on pyrazole derivatives demonstrated that certain modifications could enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions on the pyrazole ring achieved IC₅₀ values below 0.5 µM .
  • Antimicrobial Efficacy : Research on triazole-pyrimidine hybrids revealed significant antimicrobial effects, with some compounds exhibiting an EC₅₀ value of 7.2 µg/mL against Xanthomonas oryzae .
  • Enzyme Inhibition : A study highlighted the inhibition of metabolic enzymes relevant to neurodegenerative disorders by pyrazole analogs, suggesting that our compound may also interact with similar targets .

Research Findings Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Activity Related Compound IC₅₀/EC₅₀ Value Reference
CytotoxicityPyrazole derivative39.70 µM
AntimicrobialTriazolo-pyrimidine hybrid7.2 µg/mL
Enzyme inhibitionPyrazole analogsVaries

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